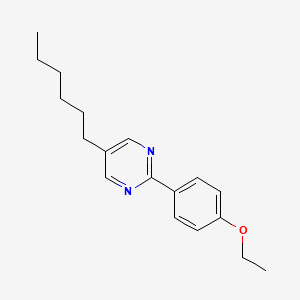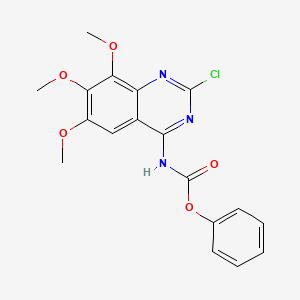
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
准备方法
The synthesis of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route can be summarized as follows:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with aldehydes or ketones. This step often employs catalysts such as Lewis acids or bases to facilitate the cyclization process.
Introduction of Substituents: The 2-chloro, 6,7,8-trimethoxy substituents are introduced through selective halogenation and methylation reactions. These reactions typically require reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Carbamate Formation: The final step involves the reaction of the substituted quinazoline with phenyl isocyanate to form the carbamate linkage. This reaction is usually carried out under mild conditions, using solvents like dichloromethane and catalysts such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine, yielding phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom, forming various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and temperature control to optimize reaction rates and selectivity.
科学研究应用
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Probes: The compound serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The specific pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
相似化合物的比较
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Compared to these compounds, this compound may exhibit unique binding affinities and selectivity profiles, making it a valuable tool for studying specific biological processes and developing targeted therapies.
属性
CAS 编号 |
65962-96-1 |
|---|---|
分子式 |
C18H16ClN3O5 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
phenyl N-(2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-12-9-11-13(15(26-3)14(12)25-2)20-17(19)21-16(11)22-18(23)27-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,20,21,22,23) |
InChI 键 |
KDXPBJXLNOYAJH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)NC(=O)OC3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


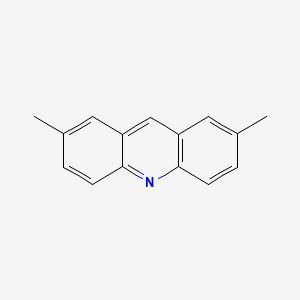
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
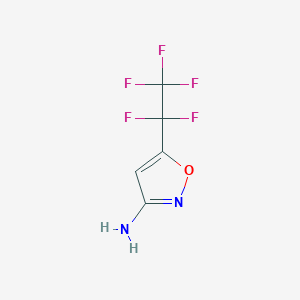
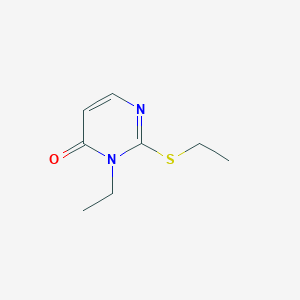

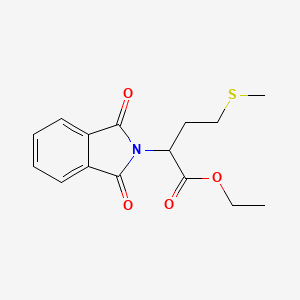

![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
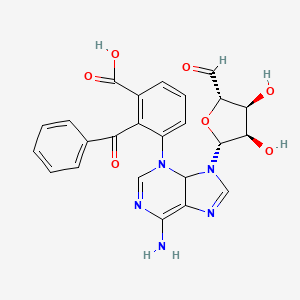
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

